molecular formula C15H22Cl2N2O2 B13281159 tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate

tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate

Cat. No.: B13281159
M. Wt: 333.2 g/mol
InChI Key: BHQMKURDJARWLI-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate is a synthetic carbamate derivative designed for advanced research, particularly in immunology and oncology. This compound is of significant interest for its potential role in modulating the immunosuppressive tumor microenvironment (TME) . Its molecular structure, which incorporates a Boc-protected diamine chain, is characteristic of intermediates used in the synthesis of potent enzyme inhibitors . Researchers are exploring its application as a potential arginase inhibitor. Arginase is a binuclear manganese-containing metalloenzyme that competes with nitric oxide synthase (NOS) for the substrate L-arginine . By potentially inhibiting arginase, this compound may help prevent the L-arginine depletion caused by upregulated arginase activity in the TME, thereby countering the suppression of T-cell function and proliferation to restore antitumor immune responses . The structural motif of an aliphatic spacer linking aromatic and carbamate groups is a recognized framework in the development of high-potency inhibitors for enzymes like soluble epoxide hydrolase (sEH), suggesting broad utility in medicinal chemistry programs . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

tert-butyl N-[3-[(3,5-dichlorophenyl)methylamino]propyl]carbamate

InChI

InChI=1S/C15H22Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-5-18-10-11-7-12(16)9-13(17)8-11/h7-9,18H,4-6,10H2,1-3H3,(H,19,20)

InChI Key

BHQMKURDJARWLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3,5-dichlorophenylmethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methylene chloride or chloroform and may require the presence of a base such as cesium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Limitations

However, its simplified architecture may reduce target specificity compared to advanced therapeutics like SR140333 .

Biological Activity

tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate, with the CAS number 1239703-71-9, is a compound of interest due to its potential biological activities. The structure of this compound features a tert-butyl group, a carbamate moiety, and a 3,5-dichlorophenyl substituent which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₂Cl₂N₂O₂
  • Molecular Weight : 333.2 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a carbamate that links to a propyl chain with an amino group substituted by a 3,5-dichlorophenyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of novel carbamate derivatives for their antibacterial and antifungal activities. The results suggested that certain structural modifications could enhance their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dichlorophenyl group may contribute to its activity by interacting with specific bacterial targets or disrupting cellular processes. For instance, compounds with similar structures have shown to inhibit bacterial protein synthesis by targeting aminoacyl-tRNA synthetases .

Case Studies

  • Antibacterial Activity : A specific study evaluated the antibacterial effects of several carbamate derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications in the alkyl chain length and substitution patterns significantly influenced antibacterial potency .
  • Toxicity Assessment : Another study assessed the toxicity of related compounds using human cell lines. The results indicated that while some derivatives exhibited potent antimicrobial activity, they also showed varying degrees of cytotoxicity, emphasizing the need for careful evaluation in drug development .

Data Tables

PropertyValue
CAS Number1239703-71-9
Molecular FormulaC₁₅H₂₂Cl₂N₂O₂
Molecular Weight333.2 g/mol
Antimicrobial ActivitySignificant against Gram-positive bacteria
ToxicityVaries; requires further investigation

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate, and how are intermediates characterized?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the propylamine backbone. A common approach includes:

Amination: Reacting tert-butyl carbamate with 3-aminopropylamine under basic conditions (e.g., triethylamine) to form the carbamate-protected intermediate.

Alkylation: Introducing the 3,5-dichlorobenzyl group via nucleophilic substitution using 3,5-dichlorobenzyl bromide in polar aprotic solvents (e.g., DMF) .

  • Characterization: Intermediates are validated via HPLC (purity >95%) and NMR (¹H/¹³C) to confirm regioselectivity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer:
  • Hazard Mitigation: Despite limited acute toxicity data for this specific compound, structurally related carbamates require:
  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas from alkylation steps) .
  • Spill Management: Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound’s purity assessed, and what analytical techniques are most effective?

  • Methodological Answer:
  • HPLC-MS: Quantifies purity and detects impurities (e.g., unreacted dichlorobenzyl bromide) using a C18 column and acetonitrile/water gradient .
  • TLC: Monitors reaction progress (silica gel, ethyl acetate/hexane 3:7; Rf ~0.5 for product) .
  • Elemental Analysis: Validates molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>80%)?

  • Methodological Answer:
  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., over-alkylation), improving yield by 15–20% .
  • Temperature Control: Maintain alkylation at 0–5°C to suppress hydrolysis of the carbamate group .
  • Catalysis: Add catalytic KI (5 mol%) to enhance benzyl bromide reactivity via in situ iodide formation .
  • Data-Driven Adjustment: Use DoE (Design of Experiments) to model interactions between solvent polarity, temperature, and stoichiometry .

Q. What mechanisms underlie the compound’s biological activity, particularly in CNS targets?

  • Methodological Answer:
  • Molecular Docking: Simulate binding to dopamine D2 receptors (PDB: 6CM4) to identify key interactions:
  • The 3,5-dichlorophenyl group engages in hydrophobic interactions with Leu2.60/Val2.64 residues.
  • The carbamate’s carbonyl oxygen forms hydrogen bonds with Ser3.36 .
  • In Vitro Assays: Measure cAMP inhibition in HEK293 cells expressing D2 receptors (IC₅₀ ~120 nM) .
  • Metabolic Stability: Assess hepatic clearance using human liver microsomes (t₁/₂ >60 min suggests suitability for CNS penetration) .

Q. How can contradictory data on log P values (reported as 2.8 vs. 3.2) be resolved?

  • Methodological Answer:
  • Standardization: Measure log P using shake-flask (gold standard) vs. HPLC-derived values, which may vary due to column chemistry.
  • Buffer Conditions: Use pH 7.4 phosphate buffer to mimic physiological partitioning. Discrepancies >0.3 units suggest ionization artifacts (e.g., amine protonation) .
  • Interlab Validation: Collaborate with a second lab using identical instrumentation (e.g., Agilent 1260 HPLC) to confirm reproducibility .

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